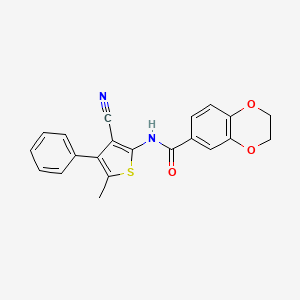![molecular formula C14H13BrN2O2 B4722560 1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4722560.png)
1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
Overview
Description
1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone, commonly known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDP is a yellow powder that is soluble in organic solvents and is widely used in chemical synthesis.
Scientific Research Applications
Synthesis and Chemical Structure
1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone serves as a precursor in the synthesis of various chemical compounds. It has been used in the preparation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds have been synthesized through reactions with different aromatic aldehydes and have their structures elucidated based on spectral properties, elemental analyses, and alternate synthesis methods (Altalbawy, 2013).
Crystallographic Studies
The compound has been studied for its crystallographic properties. In one study, the fused-ring system of a related cation, based on 1,1'-[5-methyl-1-(4-methylphenyl)-1H-pyrazole-3,4-diyl)diethanone, was found to be almost planar, providing insights into the molecular structure and hydrogen bonding patterns (Abdel‐Aziz, Bari, & Ng, 2010).
Applications in Catalysis
Research has shown that dizinc(II) complexes based on related pyrazolate ligands exhibit significant activity as functional models of phosphoesterases. This demonstrates the potential of 1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone derivatives in catalyzing the cleavage of phosphate esters, with applications in biochemistry and enzymology (Penkova et al., 2009).
Antimicrobial Properties
Compounds derived from 1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone have been evaluated for their antimicrobial properties. Synthesized compounds have shown promising antimicrobial activities, demonstrating the potential of these derivatives in developing new antimicrobial agents (Kanagarajan, Ezhilarasi, & Gopalakrishnan, 2011).
properties
IUPAC Name |
1-[3-acetyl-1-(4-bromophenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-13(9(2)18)14(10(3)19)16-17(8)12-6-4-11(15)5-7-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXQMZIANYXBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4722487.png)
![ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)

![1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4722541.png)
![1-(methylsulfonyl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-4-piperidinecarboxamide](/img/structure/B4722543.png)
![7-[(4,6-dimethyl-2-pyrimidinyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722549.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4722556.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B4722562.png)

![7-(3,5-dichlorophenyl)-2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4722571.png)
![4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4722578.png)
![3-(4-acetylphenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4722581.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4722590.png)